molecular formula C6H8F3N3O B1517793 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1152952-75-4

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1517793
CAS No.: 1152952-75-4
M. Wt: 195.14 g/mol
InChI Key: XVZMZTVNARPYSY-UHFFFAOYSA-N
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Description

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is a synthetic compound with a pyrazole core and various functional groups that make it a subject of scientific interest. Its structure involves a trifluoromethyl group and an amino group on the pyrazole ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic routes and reaction conditions: This compound is synthesized through multi-step organic reactions involving the construction of the pyrazole ring followed by the addition of the trifluoromethyl and amino groups. Commonly, one might start with the cyclization of suitable hydrazine and α,β-unsaturated carbonyl compounds to form the pyrazole nucleus.

Industrial production methods: Industrially, the synthesis might involve the use of catalysts and controlled reaction conditions to achieve high yields and purity. Green chemistry approaches are often adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert some of its functional groups into different forms, enhancing its applicability in chemical synthesis.

  • Substitution: Due to the presence of the amino group, it can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major products formed from these reactions: Oxidation can yield hydroxylated products, reduction may form amines or alcohols, and substitution can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the creation of complex molecules.

Biology: Its derivatives are studied for potential bioactivity, including as enzyme inhibitors or receptor ligands.

Medicine: It serves as a scaffold for drug design, especially in the development of anti-inflammatory and anticancer agents.

Industry: The compound finds applications in the agrochemical industry as a building block for pesticides and herbicides.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions can inhibit or activate biochemical pathways, leading to the desired biological effects. The trifluoromethyl group, known for its electron-withdrawing properties, can significantly affect the compound's reactivity and interaction with target molecules.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol stands out due to the presence of both the trifluoromethyl and amino groups, which endow it with unique physicochemical properties. Similar compounds include:

  • 1H-pyrazole with different substituents.

  • 3-trifluoromethyl-1H-pyrazole derivatives.

  • Aminopyrazoles with various functional groups.

These comparisons highlight the specific properties and reactivity of this compound that make it valuable in research and industry.

Properties

IUPAC Name

2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O/c7-6(8,9)4-3-5(10)12(11-4)1-2-13/h3,13H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZMZTVNARPYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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